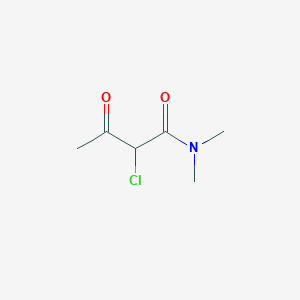

2-Chloro-N,N-dimethyl-3-oxobutanamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-N,N-dimethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJACRCAPQIYMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044489, DTXSID30275906 | |

| Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-dimethylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanamide, 2-chloro-N,N-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5810-11-7, 5810-07-1 | |

| Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-chloro-N,N-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-dimethylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-dimethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIMETHYL-3-OXOBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR213D4U0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Chloro-N,N-dimethyl-3-oxobutanamide" properties and structure

An In-depth Technical Guide to 2-Chloro-N,N-dimethyl-3-oxobutanamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (DMCAA), a key chemical intermediate. The document delineates its fundamental chemical and physical properties, offers an in-depth analysis of its structural features through spectroscopic data, and presents a plausible synthetic pathway. Furthermore, it covers industrial applications, detailed safety and handling protocols, and relevant analytical methodologies. This guide is intended for researchers, chemists, and professionals in the fields of drug development and agricultural science who require a thorough understanding of this versatile compound.

Nomenclature and Molecular Structure

This compound is a chlorinated β-keto amide. Its identity is established through various internationally recognized chemical identifiers.

-

IUPAC Name : this compound[1]

-

CAS Number : 5810-11-7[1]

-

Synonyms : N,N-Dimethyl-2-chloroacetoacetamide, DMCAA, 2-Chloro-N,N-dimethyl-3-oxobutyramide[1][2]

-

Molecular Formula : C₆H₁₀ClNO₂[1]

-

Molecular Weight : 163.60 g/mol [1]

The structural formula reveals a butanamide backbone with key functional groups that dictate its reactivity: a carbonyl group at position 3 (acetyl group), a chlorine atom at the alpha-carbon (position 2), and a dimethylamide group.

Caption: Key Fragmentation Pathways in ESI-MS.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from its two carbonyl groups.

-

C=O Stretching (Amide) : A strong band is expected around 1640-1680 cm⁻¹ . This is a hallmark of tertiary amides.

-

C=O Stretching (Ketone) : Another strong band is expected at a higher frequency, typically 1710-1725 cm⁻¹ , for the ketone carbonyl.

-

C-N Stretching : A band in the region of 1400-1450 cm⁻¹ is characteristic of the C-N bond of the amide.

-

C-Cl Stretching : A band in the fingerprint region, typically 600-800 cm⁻¹ , corresponds to the C-Cl stretch.

The presence of two distinct carbonyl peaks is a critical diagnostic feature for confirming the β-keto amide structure. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton environments.

-

¹H NMR :

-

N-Methyl Protons : Due to hindered rotation around the amide C-N bond, the two methyl groups are often diastereotopic, appearing as two distinct singlets. Expected chemical shift: ~2.9-3.1 ppm . If rotation is fast on the NMR timescale, a single singlet might be observed.

-

Acetyl Methyl Protons : A sharp singlet corresponding to the three protons of the CH₃CO- group. Expected chemical shift: ~2.2-2.4 ppm .

-

Alpha-Proton (α-CH) : A singlet for the single proton at the chlorinated carbon. Expected chemical shift: ~4.5-5.0 ppm , shifted downfield by the adjacent chlorine and two carbonyl groups.

-

-

¹³C NMR :

-

Amide Carbonyl : ~165-170 ppm.

-

Ketone Carbonyl : ~195-205 ppm.

-

Alpha-Carbon (α-C) : ~60-70 ppm (bearing the Cl atom).

-

N-Methyl Carbons : ~35-38 ppm (may show two distinct signals).

-

Acetyl Methyl Carbon : ~25-30 ppm.

-

Synthesis and Reactivity

While specific proprietary synthesis methods may vary, a plausible and common laboratory-scale synthesis involves the direct chlorination of the parent β-keto amide, N,N-dimethyl-3-oxobutanamide. This approach leverages a readily available starting material and a well-established chlorination reaction.

The key reactive site is the α-carbon, which is activated by two flanking carbonyl groups, making it susceptible to electrophilic substitution.

Proposed Synthesis Workflow: Electrophilic Chlorination

This protocol outlines a general procedure for the synthesis of this compound.

Caption: General workflow for the synthesis of DMCAA.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol and must be adapted and optimized. All work should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.

-

Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N,N-dimethyl-3-oxobutanamide (1.0 eq) and a suitable chlorinated solvent like dichloromethane (DCM).

-

Chlorination : Cool the flask in an ice bath to 0-5 °C. Add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and prevent side product formation.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up and Quenching : Once complete, cool the mixture again in an ice bath. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes the HCl byproduct and any remaining SO₂Cl₂.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear, light-yellow liquid. [2][3]

Applications and Industrial Relevance

This compound is primarily used as a versatile intermediate in the chemical industry.

-

Agrochemicals : It is a building block in the synthesis of pesticides and other agricultural chemicals. [1][3]Its reactive chlorine atom allows for facile nucleophilic substitution, enabling the construction of more complex molecular frameworks.

-

Pharmaceutical Synthesis : The β-keto amide moiety is a common scaffold in medicinal chemistry. This compound serves as a useful reagent for synthesizing various heterocyclic compounds, such as thiazoles with potential anti-inflammatory properties. [2] U.S. production volumes have been significant, indicating its importance as an industrial chemical intermediate. [1]

Safety and Handling

This compound presents several hazards and must be handled with strict adherence to safety protocols.

GHS Hazard Classification

According to aggregated GHS information, the compound is classified as:

-

H302 : Harmful if swallowed [1][3]* H315 : Causes skin irritation [1][3]* H317 : May cause an allergic skin reaction [1][3]* H318 : Causes serious eye damage [1][3]* H412 : Harmful to aquatic life with long lasting effects [1][3] The signal word is Danger . [1]

Recommended Handling Procedures

A self-validating safety system requires the integration of engineering controls, administrative procedures, and personal protective equipment (PPE).

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors. [4]Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield. [4] * Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs. Wear a lab coat or chemical-resistant apron. * Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

-

-

Handling : Avoid contact with skin, eyes, and clothing. [5]Do not breathe vapors. Wash hands thoroughly after handling. [4]Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [5]

Analytical Methodologies

For quality control, reaction monitoring, and pharmacokinetic studies, reliable analytical methods are essential.

-

High-Performance Liquid Chromatography (HPLC) : A reverse-phase (RP) HPLC method is suitable for analyzing this compound. [6]A C18 column can be used with a mobile phase consisting of acetonitrile and water, often with an acid modifier like formic acid for Mass Spectrometry compatibility or phosphoric acid for UV detection. [6]This method allows for the separation of the main compound from impurities and starting materials, making it ideal for purity assays.

Conclusion

This compound is a functionally rich chemical intermediate with established utility in the agrochemical and pharmaceutical sectors. Its properties are well-defined by a combination of physical data and comprehensive spectroscopic analysis. While its synthesis is straightforward, its hazardous nature necessitates rigorous adherence to safety protocols. The information compiled in this guide serves as a critical resource for scientists and engineers working with this compound, enabling its safe and effective use in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93011, this compound. Retrieved from [Link]

-

SIELC Technologies (2018). This compound. Retrieved from [Link]

-

PubChemLite (2025). 2-chloro-n-methyl-3-oxobutanamide (C5H8ClNO2). Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 2-chloro-N,N-dimethylacetamide. PubChem. Retrieved from [Link]

-

PubChemLite (2025). This compound (C6H10ClNO2). Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N,N-DIMETHYL-2-CHLOROACETOACETAMIDE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-N,N-dimethyl-3-oxobutanamide

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS No. 5810-11-7), a versatile bifunctional intermediate in organic synthesis. As an α-halo-β-ketoamide, its unique electronic properties and multiple reactive sites make it a valuable building block for the synthesis of a wide range of chemical structures, particularly heterocyclic compounds and complex agrochemicals. This document consolidates critical information regarding its physicochemical properties, outlines a robust methodology for its synthesis and purification, explores its characteristic reactivity, details its known applications, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic chemistry and drug discovery.

Compound Identification and Physicochemical Properties

This compound, also known as N,N-Dimethyl-2-chloroacetoacetamide (DMCAA), is a specialty chemical intermediate characterized by the presence of both an α-chloro ketone and a tertiary amide functional group.[1] This dual functionality is the source of its versatile reactivity.

Key Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 5810-11-7[1]

-

Molecular Weight: 163.60 g/mol [2]

-

Canonical SMILES: CC(=O)C(C(=O)N(C)C)Cl[1]

-

InChIKey: QJACRCAPQIYMIH-UHFFFAOYSA-N

Physicochemical Data

The compound is typically supplied as a clear, light yellow liquid.[3][4] Its key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | Clear, light yellow liquid | [3][4] |

| Melting Point | 36 °C (lit.) | [3][4] |

| Boiling Point | 93-98 °C @ 0.5 - 0.7 mmHg | [3][4] |

| Density | 1.161 - 1.203 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.484 (lit.) | [3][4] |

| Flash Point | 70 - 89 °C | [3] |

| Topological Polar Surface Area | 37.4 Ų | [1] |

| LogP | -0.07 to 0.3 | [1][3][4] |

Synthesis and Purification

The primary industrial route to this compound involves the direct chlorination of the corresponding β-ketoamide precursor, N,N-dimethyl-3-oxobutanamide (N,N-dimethylacetoacetamide). This transformation leverages the acidic nature of the α-proton, which is positioned between two electron-withdrawing carbonyl groups, facilitating electrophilic substitution.

A patented method describes the chlorination of N,N-dialkylacetoacetamides using elemental chlorine in an aqueous solution at controlled, sub-zero temperatures.[5] This approach achieves high conversion and selectivity, minimizing side reactions.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and subsequent purification of the target compound.

Caption: A generalized workflow for the synthesis and purification of the title compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established industrial processes for the synthesis of α-chloro-acetoacetamides.[5] Extreme caution must be exercised when handling chlorine gas. All operations must be performed in a well-ventilated chemical fume hood by trained personnel.

Materials:

-

N,N-dimethyl-3-oxobutanamide (1.0 eq)

-

Deionized Water

-

Chlorine Gas (Cl₂) (1.0 - 1.1 eq)

-

Nitrogen Gas (N₂)

-

5% Sodium Sulfite Solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Jacketed glass reactor with overhead stirrer, gas inlet tube, thermocouple, and gas outlet to a scrubber (containing sodium hydroxide solution).

-

Cooling circulator

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: Assemble the jacketed reactor system. Ensure the gas outlet is properly connected to a caustic scrubber to neutralize excess chlorine.

-

Charging: Charge the reactor with N,N-dimethyl-3-oxobutanamide and deionized water.

-

Cooling: Begin vigorous stirring and cool the reactor contents to between -10 °C and -1 °C using the circulating bath.[5]

-

Chlorination: Once the target temperature is stable, begin bubbling chlorine gas through the reaction mixture via the gas inlet tube at a controlled rate. Monitor the internal temperature closely to prevent thermal runaway.

-

Monitoring: The reaction progress can be monitored by withdrawing small aliquots, quenching them, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine. Slowly add a 5% aqueous solution of sodium sulfite to quench any remaining unreacted chlorine.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3x).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation (e.g., at ~95 °C / 0.7 mmHg) to yield the final product as a clear, light yellow liquid.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its nature as an α-haloketone. The presence of two electron-withdrawing groups (the carbonyl and the amide) increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[6]

Nucleophilic Substitution

The compound readily undergoes Sₙ2-type reactions with a variety of nucleophiles.[7] The inductive effect of the adjacent carbonyl group significantly enhances the polarity of the carbon-halogen bond, accelerating substitution compared to simple alkyl halides.[6][8]

-

Causality: Sₙ1 reactions are disfavored because the resulting α-carbocation would be destabilized by the adjacent electron-withdrawing carbonyl group.[7]

-

Experimental Consideration: With strongly basic nucleophiles, competitive deprotonation at the α-carbon can occur, leading to enolate formation and potential side reactions like the Favorskii rearrangement.[7][8] Therefore, less basic nucleophiles or carefully controlled conditions are often preferred for clean substitution.[7]

Heterocycle Synthesis

A primary application of α-haloketones is in the synthesis of heterocyclic compounds.[8] Their bifunctional nature, with two distinct electrophilic sites (the α-carbon and the carbonyl carbon), allows for cyclization reactions with appropriate binucleophilic partners.[8] For instance, the reaction with thioamides or thioureas is a classic route to thiazoles.[8]

Caption: Major reactivity pathways for this compound.

Applications in Research and Industry

The primary documented use of this compound is as a versatile intermediate for chemical synthesis.[3][4] Its significant production volume in the United States suggests widespread use in industrial processes.[1]

-

Agrochemicals: It is listed as an intermediate in the manufacturing of pesticides and other agricultural chemicals.[1][3] Specifically, it has been identified as a precursor in the synthesis of the insecticide Bidrin.

-

Pharmaceutical Synthesis: While specific examples are less common in public literature, its structural motif is valuable. It has been used as a reagent in the synthesis of anti-inflammatory 2-(3-pyridyl)thiazoles.[4] The α-haloketone functionality is a key component in building blocks for many biologically active molecules.[8]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Gas Chromatography (GC): Suitable for assessing purity and monitoring reaction progress, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods can be developed for analysis, using mobile phases such as acetonitrile and water with an acid modifier like phosphoric or formic acid.[9]

-

Mass Spectrometry (MS): The compound's mass spectrum provides confirmation of its molecular weight. The monoisotopic mass is 163.0400063 Da.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation, showing characteristic shifts for the acetyl methyl group, the N,N-dimethyl groups, and the α-chloro methine proton.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards based on aggregated data.[1][3]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| H317 | May cause an allergic skin reaction | Skin Sensitization (Cat. 1) |

| H318 | Causes serious eye damage | Serious Eye Damage (Cat. 1) |

| H351 | Suspected of causing cancer | Carcinogenicity (Cat. 2) |

| H412 | Harmful to aquatic life with long lasting effects | Aquatic Hazard, Chronic (Cat. 3) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Eye/Face Protection: Wear safety goggles with side-shields or a full face shield.[10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If working outside of a fume hood or if vapors are present, use a suitable respirator with appropriate cartridges (e.g., type P3).

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[10][11] If swallowed, rinse mouth and call a physician immediately.[10][11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep locked up or in an area accessible only to qualified personnel.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Avoid release to the environment.

References

-

Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12544–12607. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28. [Link]

-

ChemBK. (2024). N,N-dimethyl-2-chloro acetamide. [Link]

-

JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.). EP0005849A1 - Process for preparing alpha-chloro-N-monoalkyl-acetoacetamides.

-

Chemdad Co. (n.d.). N,N-DIMETHYL-2-CHLOROACETOACETAMIDE. [Link]

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]

Sources

- 1. This compound | C6H10ClNO2 | CID 93011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. N,N-DIMETHYL-2-CHLOROACETOACETAMIDE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. EP0005849A1 - Process for preparing alpha-chloro-N-monoalkyl-acetoacetamides - Google Patents [patents.google.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Synthetic Utility and Reaction Mechanisms of 2-Chloro-N,N-dimethyl-3-oxobutanamide

Executive Summary

This technical guide provides an in-depth analysis of the synthetic applications and core reaction mechanisms of 2-Chloro-N,N-dimethyl-3-oxobutanamide. As a bifunctional α-chloro-β-ketoamide, this reagent is a versatile building block in modern organic synthesis. Its primary mechanism of action is centered on the electrophilic nature of the C2 carbon, which is activated by both an adjacent ketone and a terminal chloride leaving group. This guide elucidates its principal role as a precursor in nucleophilic substitution reactions, with a detailed focus on its application in the construction of heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and drug development. We will explore the renowned Hantzsch thiazole synthesis as a prime example of its utility, complete with mechanistic diagrams, representative protocols, and a discussion of the underlying chemical principles that govern its reactivity.

Part 1: Structural Analysis and Core Reactivity

This compound (CAS 5810-11-7) is a member of the α-halo-β-dicarbonyl compound family.[1] Its structure features two key reactive centers that dictate its synthetic behavior:

-

The α-Chloro Ketone Moiety (C2-C3): The carbon atom at the C2 position is highly electrophilic. This is due to the synergistic electron-withdrawing effects of the adjacent ketone (C3=O) and the electronegative chlorine atom. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions.

-

The β-Ketoamide Moiety (C3-C4): The 1,3-dicarbonyl arrangement provides a scaffold for cyclization reactions and can influence the overall reactivity and conformation of the molecule. The α-ketoamide motif itself is a privileged structure in medicinal chemistry, known for improved metabolic stability compared to analogous aldehydes or esters.[2]

The primary mechanism of action for this compound is its function as an electrophile in SN2 reactions. Nucleophiles readily attack the C2 carbon, displacing the chloride anion. This reactivity is the foundation for its use as a versatile building block for introducing an acetyl-N,N-dimethylamide fragment into a target molecule.

Part 2: The Cornerstone Application: Hantzsch Thiazole Synthesis

The synthesis of the thiazole ring is a critical endeavor in drug discovery, as this heterocycle is a core component of numerous pharmacologically active compounds.[3][4][5] The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method for constructing this scaffold.[4][6] It involves the condensation of an α-haloketone with a thioamide-containing compound.

This compound is an ideal α-haloketone substrate for this transformation. The reaction with a simple thioamide, such as thiourea, proceeds through a well-defined mechanism to yield a highly functionalized 2-aminothiazole derivative.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds via a two-stage process: initial SN2 substitution followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic C2 carbon of this compound. This step displaces the chloride ion in a classic SN2 fashion.

-

Cyclization: The resulting intermediate undergoes an intramolecular condensation. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone (C3).

-

Dehydration: The tetrahedral intermediate formed upon cyclization readily eliminates a molecule of water to yield the stable, aromatic thiazole ring.

This sequence provides a direct and efficient route to 5-acetyl-4-(N,N-dimethylcarbamoyl) substituted thiazoles, which can be further modified for structure-activity relationship (SAR) studies in drug development programs.

Mechanistic Pathway: Hantzsch Thiazole Synthesis

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Part 3: Experimental Workflow and Data

Executing the synthesis requires careful control of reaction conditions to ensure high yield and purity. Below is a representative protocol for the synthesis of a thiazole derivative using this compound.

Protocol: Synthesis of 2-Amino-5-(N,N-dimethylcarbamoyl)-4-methylthiazole

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (optional, as a mild base)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and thiourea.

-

Solvent Addition: Add anhydrous ethanol to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure thiazole derivative.

Data Presentation: Typical Hantzsch Synthesis Parameters

The efficiency of the Hantzsch synthesis can be influenced by several factors. The table below summarizes common conditions reported for analogous reactions.

| Parameter | Typical Range/Value | Rationale & Field Insights |

| Solvent | Ethanol, Isopropanol, DMF | Alcohols are common due to their ability to dissolve both reactants and their suitable boiling points. DMF can be used for less reactive substrates. |

| Temperature | 50°C - Reflux | Heating is generally required to overcome the activation energy for both the SN2 and dehydration steps. |

| Reaction Time | 2 - 24 hours | Varies based on substrate reactivity. Monitoring by TLC is crucial to avoid degradation from prolonged heating. |

| Base (Optional) | NaHCO₃, NaOAc, Pyridine | A mild, non-nucleophilic base can be added to neutralize the HCl formed during the reaction, which can sometimes improve yields. |

| Typical Yield | 60% - 95% | This reaction is known for its high efficiency and good yields when optimized.[5] |

Experimental Workflow Diagram

Caption: General experimental workflow for thiazole synthesis.

Part 4: Broader Synthetic Potential

While the Hantzsch synthesis is a primary application, the reactivity of this compound is not limited to this transformation. Its bifunctional nature allows for its use in the synthesis of other heterocyclic systems. For example, reaction with different dinucleophiles can lead to pyridines, pyrazines, or oxazoles. Furthermore, similar α-chloroacetamide precursors are widely used as versatile building blocks for constructing a variety of complex molecular architectures.[7][8][9]

Conclusion

This compound serves as a potent and versatile electrophilic building block in organic synthesis. Its mechanism of action is fundamentally driven by the SN2 reactivity of its activated α-carbon. This characteristic is expertly leveraged in multicomponent reactions like the Hantzsch thiazole synthesis, providing a reliable and high-yielding pathway to medicinally relevant heterocyclic compounds. Understanding its core reactivity allows researchers and drug development professionals to strategically incorporate this reagent into synthetic routes for novel and complex molecular targets.

References

-

Grote, T., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. Available at: [Link]

-

Shaaban, H. G. (2016). View of Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science. Available at: [Link]

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

-

Oubella, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (2024). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Aly, H. M., et al. (2017). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines with Antimicrobial and Anticancer Activities. Molecules. Available at: [Link]

-

Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science. Available at: [Link]

-

ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Montanari, S., et al. (2022). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules. Available at: [Link]

Sources

- 1. This compound | C6H10ClNO2 | CID 93011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloro-N,N-dimethyl-3-oxobutanamide: An In-depth Technical Guide

Introduction

2-Chloro-N,N-dimethyl-3-oxobutanamide, a halogenated β-ketoamide, serves as a versatile intermediate in synthetic organic chemistry, finding applications in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity is dictated by the presence of multiple functional groups: a tertiary amide, a ketone, and an α-chloro substituent. A comprehensive understanding of its molecular structure is paramount for predicting its reactivity, optimizing reaction conditions, and ensuring the identity and purity of its derivatives. This technical guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a detailed structural elucidation, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chemical entity.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with the chemical formula C₆H₁₀ClNO₂, dictates its characteristic spectral features.[3] The presence of distinct proton and carbon environments, carbonyl groups with varying electronic environments, and a labile chloro-substituent gives rise to a unique spectroscopic fingerprint that will be explored in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. Due to the restricted rotation around the amide C-N bond, the two N-methyl groups are non-equivalent and appear as separate signals.[4]

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 | Singlet | 1H | -CH(Cl)- |

| ~3.1 | Singlet | 3H | -N(CH₃)₂ |

| ~2.9 | Singlet | 3H | -N(CH₃)₂ |

| ~2.4 | Singlet | 3H | -C(O)CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Methine Proton (-CH(Cl)-): The singlet observed at approximately 5.0 ppm corresponds to the proton attached to the carbon bearing the chlorine atom. The significant downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing chlorine atom and the two carbonyl groups.

-

N,N-dimethyl Protons (-N(CH₃)₂): The presence of two distinct singlets for the N-methyl groups, typically around 3.1 and 2.9 ppm, is a hallmark of amides. The partial double bond character of the C-N bond restricts rotation, rendering the two methyl groups diastereotopic.[4]

-

Acetyl Protons (-C(O)CH₃): The singlet at approximately 2.4 ppm is assigned to the three protons of the acetyl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data of this compound [3]

| Chemical Shift (δ) ppm | Assignment |

| ~198 | Ketone Carbonyl (-C =O) |

| ~164 | Amide Carbonyl (-C (O)N) |

| ~65 | Methine Carbon (-C H(Cl)-) |

| ~38 | N-Methyl Carbon (-N(C H₃)₂) |

| ~36 | N-Methyl Carbon (-N(C H₃)₂) |

| ~28 | Acetyl Carbon (-C H₃) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The two carbonyl carbons are observed at distinct downfield chemical shifts. The ketone carbonyl appears at a lower field (~198 ppm) compared to the amide carbonyl (~164 ppm). This difference is due to the electron-donating effect of the nitrogen atom in the amide, which shields the carbonyl carbon to a greater extent.

-

Methine Carbon: The carbon atom bonded to the chlorine, the α-carbon, is observed around 65 ppm. The electronegative chlorine atom causes a significant downfield shift.

-

N-Methyl Carbons: Consistent with the ¹H NMR data, the two N-methyl carbons are non-equivalent and appear as two separate signals around 38 and 36 ppm.

-

Acetyl Carbon: The methyl carbon of the acetyl group is observed at the most upfield position, around 28 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | Ketone C=O stretch |

| ~1650 | Strong | Amide C=O stretch (Amide I band) |

| ~2940 | Medium | C-H stretch (aliphatic) |

| ~1400 | Medium | C-H bend |

| ~750 | Medium-Strong | C-Cl stretch |

Interpretation of the IR Spectrum:

-

Carbonyl Stretching Vibrations: The IR spectrum of this compound is characterized by two strong absorption bands in the carbonyl region. The band at a higher wavenumber (~1730 cm⁻¹) is assigned to the stretching vibration of the ketone carbonyl group. The band at a lower wavenumber (~1650 cm⁻¹) corresponds to the tertiary amide carbonyl stretch, often referred to as the Amide I band.[5][6] The lower frequency of the amide carbonyl is due to the resonance effect, where electron density from the nitrogen atom is delocalized into the carbonyl group, weakening the C=O bond.[5]

-

C-H Vibrations: The absorption band around 2940 cm⁻¹ is characteristic of the stretching vibrations of the aliphatic C-H bonds in the methyl and methine groups. Bending vibrations for these groups are observed around 1400 cm⁻¹.

-

C-Cl Stretch: The presence of the chlorine atom is indicated by a medium to strong absorption band in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Materials:

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Dropper

-

Solvent for cleaning (e.g., acetone or isopropanol)

-

Lens paper

Instrumentation:

-

FTIR spectrometer

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Ensure the crystal is completely covered by the sample.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and lens paper after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 163/165 | Low | [M]⁺˙, Molecular Ion (³⁵Cl/³⁷Cl isotopes) |

| 128 | Medium | [M - Cl]⁺ |

| 72 | High | [C(O)N(CH₃)₂]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 163 and 165, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. The characteristic 3:1 intensity ratio of these peaks is a clear indicator of a single chlorine atom in the molecule.[7][8]

-

Major Fragmentation Pathways: The fragmentation of this compound is driven by the presence of the functional groups.

-

Loss of Chlorine Radical: A common fragmentation pathway for halogenated compounds is the loss of the halogen radical.[7] This results in a fragment at m/z 128 ([M - Cl]⁺).

-

α-Cleavage: Cleavage of the bond between the α-carbon and the amide carbonyl is a favorable process, leading to the formation of the stable N,N-dimethylcarbamoyl cation at m/z 72. This is often a prominent peak in the spectrum.

-

Acylium Ion Formation: Cleavage of the bond between the α-carbon and the ketone carbonyl results in the formation of the acylium ion [CH₃CO]⁺ at m/z 43, which is also a very stable and commonly observed fragment.[9]

-

Fragmentation Workflow

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C6H10ClNO2 | CID 93011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. scribd.com [scribd.com]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N,N-dimethyl-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Chemical Intermediate

Welcome to a comprehensive technical exploration of 2-Chloro-N,N-dimethyl-3-oxobutanamide, a molecule of significant interest in various synthetic pathways, including the manufacturing of agricultural chemicals.[1] Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for optimizing reaction conditions, ensuring product purity, and establishing safe handling and storage protocols. This guide, designed for the discerning researcher and development scientist, moves beyond a simple recitation of facts. It aims to provide a foundational understanding of why certain experimental choices are made and how to design robust studies to characterize this and similar molecules. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes established principles of physical chemistry and pharmaceutical sciences to present a predictive and methodological framework for its characterization.

Core Physicochemical Properties: A Snapshot

A thorough understanding of a molecule's inherent properties is the bedrock upon which all further investigation is built. For this compound, the following parameters are key to predicting its behavior in various environments.

| Property | Value/Information | Source(s) |

| Molecular Formula | C6H10ClNO2 | [2] |

| Molecular Weight | 163.60 g/mol | [2] |

| Appearance | Reported as a liquid | [2] |

| Melting Point | 36°C (literature) | [1] |

| Boiling Point | 93-98 °C at 0.5 Torr | [1] |

| Density | 1.161 g/cm³ | [1] |

| Refractive Index | n20/D 1.484 (literature) | [1] |

| XLogP3 | 0.3 | [2] |

The presence of both polar (amide and ketone) and non-polar (alkyl) functionalities, along with a reactive chloro group, suggests a nuanced solubility and stability profile. The positive XLogP3 value indicates a slight preference for lipophilic environments, though the molecule retains significant polarity.

Solubility Profile: A Methodological Approach

Determining the solubility of this compound in a range of solvents is critical for its application in synthesis and formulation. The following outlines a robust experimental protocol for generating a comprehensive solubility profile.

Experimental Protocol for Solubility Determination

The equilibrium solubility method is a reliable technique for quantifying the solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at ambient and elevated temperatures.

Materials:

-

This compound (analytical standard)

-

Solvents: Purified Water, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene

-

Scintillation vials

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of scintillation vials.

-

Solvent Addition: Add a known volume of each test solvent to the respective vials.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilution and Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Repeat at Different Temperatures: Repeat the experiment at different temperatures (e.g., 4°C, 40°C) to assess the temperature dependence of solubility.

Predicted Solubility Behavior

Based on the structure of this compound, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the amide and ketone groups, which can act as hydrogen bond acceptors, suggests moderate solubility in these solvents. However, the chloro- and dimethyl- groups will limit extensive aqueous solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): Good solubility is anticipated in these solvents due to dipole-dipole interactions with the polar functional groups of the molecule.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected in non-polar solvents, although the alkyl and chloro substituents will contribute to some degree of solubility.

A visual representation of the expected solubility trend is provided below.

Caption: Predicted solubility of this compound in different solvent classes.

Stability Profile: A Forced Degradation Approach

Understanding the stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products that could impact the quality and safety of downstream products. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this evaluation.[5][6][7]

Rationale for Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[5] The primary objectives are:

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active substance in the presence of its degradation products, impurities, and excipients.

Experimental Workflow for Forced Degradation

The following workflow provides a systematic approach to conducting forced degradation studies on this compound.

Caption: A typical workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

A. Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Procedure:

-

Prepare solutions of the compound in acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) media.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

Predicted Outcome: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis. The alpha-chloro ketone moiety is also reactive. Under acidic conditions, hydrolysis of the amide is likely to yield 2-chloro-3-oxobutanoic acid and dimethylamine. Under basic conditions, hydrolysis of the amide and potential intramolecular cyclization or other reactions involving the chloro group are possible.

B. Oxidative Stability

Objective: To assess the susceptibility of the compound to oxidation.

Procedure:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period.

-

Analyze the sample at various time points by HPLC.

Predicted Outcome: While the molecule does not contain highly susceptible functionalities to mild oxidation, the ketone and the carbon bearing the chlorine atom could be potential sites of reaction under stronger oxidative stress.

C. Thermal Stability

Objective: To evaluate the stability of the compound when exposed to high temperatures.

Procedure:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified duration.

-

For solution stability, heat a solution of the compound in a suitable solvent.

-

Analyze the samples at different time points.

Predicted Outcome: The compound is expected to have moderate thermal stability. At elevated temperatures, decomposition could occur, potentially through elimination of HCl or other fragmentation pathways.

D. Photostability

Objective: To determine the effect of light exposure on the stability of the compound.

Procedure:

-

Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8]

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples at appropriate time intervals.

Predicted Outcome: The presence of the carbonyl group and the chlorine atom may make the molecule susceptible to photodegradation through various radical or rearrangement pathways.

Analytical Methodologies: Ensuring Data Integrity

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3][4]

HPLC Method Parameters

A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape and is suitable for UV detection. For MS compatibility, formic acid can be used.[3] |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography.[4] |

| Gradient Elution | A gradient from low to high organic modifier concentration | Ensures the elution of both the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection | UV at an appropriate wavelength (determined by UV scan) and/or Mass Spectrometry (MS) | UV detection is a robust method for quantification. MS detection is invaluable for the identification of unknown degradation products.[2] |

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[2] It is also harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion: A Framework for Characterization

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, the principles and methodologies outlined here offer a robust and scientifically sound approach for its characterization. By following these guidelines, researchers and drug development professionals can generate the critical data needed to optimize synthetic processes, ensure product quality, and maintain a safe working environment. The application of forced degradation studies in conjunction with a validated stability-indicating HPLC method is the cornerstone of a successful stability assessment, providing invaluable insights into the intrinsic properties of this important chemical intermediate.

References

-

Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Forced degradation studies. MedCrave online. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

This compound. PubChem. [Link]

-

This compound. SIELC Technologies. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

2-chloro-n-methyl-3-oxobutanamide (C5H8ClNO2). PubChemLite. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

-

(PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. [Link]

-

Study on thermal decomposition of 2-chlorobenzalmalononitrile | Request PDF. ResearchGate. [Link]

-

Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Regular Article. [Link]

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

-

Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. ResearchGate. [Link]

-

A Novel Method for Development and Validation of the Degradation Products Analysis of N‑Carbamylglutamate with UHPLC by Using. Semantic Scholar. [Link]

-

Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Tokyo University of Science. [Link]

-

Experimental molar solubility of 3-chloro-N-phenyl-phthalimide in... ResearchGate. [Link]

-

Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. ResearchGate. [Link]

-

2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C6H10ClNO2 | CID 93011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. scispace.com [scispace.com]

- 7. biomedres.us [biomedres.us]

- 8. database.ich.org [database.ich.org]

An In-depth Technical Guide to 2-Chloro-N,N-dimethyl-3-oxobutanamide Derivatives and Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-N,N-dimethyl-3-oxobutanamide, its derivatives, and analogs. It is designed for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis, chemical properties, and potential applications of this versatile chemical scaffold. This document delves into the nuanced details of their synthesis, explores the critical aspects of their structure-activity relationships (SAR), and discusses their emerging roles in medicinal chemistry, moving beyond their traditional use as agricultural intermediates.

Core Compound Profile: this compound

This compound, also known as N,N-Dimethyl-2-chloroacetoacetamide, is a halogenated β-ketoamide.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5810-11-7 | [1] |

| Molecular Formula | C₆H₁₀ClNO₂ | [2] |

| Molecular Weight | 163.60 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 93-98 °C @ 0.5 Torr | [3] |

| Density | 1.161 g/cm³ | [3] |

The presence of a chlorine atom alpha to a ketone and an amide group makes this molecule a versatile synthetic intermediate.[2] It is known to be used in the manufacturing of agricultural chemicals (non-pesticidal).[2]

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs primarily revolves around the α-chlorination of the corresponding β-ketoamide. The reactivity of the α-position is enhanced by the two flanking carbonyl groups, making it susceptible to electrophilic chlorination.

General Synthesis of the Core Scaffold

A plausible synthetic route is the reaction of N,N-dimethylacetoacetamide with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of solvent is critical to avoid unwanted side reactions.[4] Non-reactive, aprotic solvents like dichloromethane or 1,2-dichloroethane are often preferred.[4]

Below is a generalized, illustrative workflow for the synthesis and purification of the core compound and its derivatives.

Synthesis of Analogs and Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives. Key reaction types include:

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce new functional groups.

-

Modification of the N,N-dimethylamide: Starting from different primary or secondary amines during the initial acetoacetamide synthesis allows for a variety of N-substituents.

-

Reactions at the Ketone: The ketone functionality can be a site for reactions such as condensation or reduction.

A patent for the preparation of N-methyl-2-chloro-3-oxobutanamide describes the reaction of ethyl 2-chloro-2-(2-methyl-1,3-dioxolan-2-yl)acetate with methylamine, followed by hydrolysis to remove the dioxolane protecting group.[5] This highlights a strategy to protect the ketone during amidation.

Structure-Activity Relationships and Therapeutic Potential

The α-chloro-β-ketoamide moiety is a privileged structure in medicinal chemistry, known for its ability to act as a covalent inhibitor of enzymes, particularly proteases.[1]

Mechanism of Action: Covalent Inhibition

The electrophilic nature of the carbon bearing the chlorine atom, further activated by the adjacent ketone, makes it susceptible to nucleophilic attack by amino acid residues in the active site of enzymes. For serine and cysteine proteases, the catalytic serine or cysteine residue attacks the carbonyl carbon, leading to the formation of a stable, covalent adduct and subsequent inhibition of the enzyme.[1]

Antiviral and Antiparasitic Applications

Recent research has highlighted the potential of α-ketoamide derivatives as inhibitors of viral proteases, which are essential for viral replication. For example, α-ketoamide derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro).[6] Structure-activity relationship studies on these compounds revealed that specific substitutions on the amide and at other positions can significantly impact their inhibitory potency, with some analogs exhibiting IC50 values in the nanomolar range.[6]

Similarly, analogs of 2-phenoxybenzamides have shown antiplasmodial activity, suggesting potential applications in the development of new antimalarial drugs.[7]

Enzyme Inhibition in Other Therapeutic Areas

The α-ketoamide scaffold has also been explored for its inhibitory activity against other enzyme classes. For instance, N-(2-oxo-3-oxetanyl)amides, which share some structural similarities, have been developed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipid mediators.[8] SAR studies on these compounds have led to the identification of potent inhibitors with in vivo efficacy.[8]

Experimental Protocols and Data

Illustrative Experimental Protocol for Analog Synthesis

The following is an illustrative protocol for the synthesis of a 2-chloro-N-substituted-acetamide, adapted from the literature, which can serve as a starting point for the synthesis of derivatives of this compound.[9]

Synthesis of 2-Chloro-N-methylacetamide [9]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 15.3 g of a 25-30% aqueous solution of methylamine and 25 mL of water.

-

Cooling: Cool the reaction mixture to -20°C using an appropriate cooling bath.

-

Addition of Chloroacetyl Chloride: Slowly add 7.5 mL of chloroacetyl chloride dropwise to the cooled methylamine solution, ensuring the temperature is maintained below -10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

-

Work-up: Adjust the pH of the reaction mixture to 5 with an appropriate acid. Extract the product with dichloromethane (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or distillation.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of selected α-ketoamide derivatives against various enzyme targets, demonstrating the potential of this chemical class.

| Compound ID | Target Enzyme | Biological Activity (IC₅₀/Kᵢ) | Reference |

| Compound 4 | Plasmodium falciparum enoyl-ACP reductase | IC₅₀ = 110 nM | |

| Compound 5 | Plasmodium falciparum enoyl-ACP reductase | IC₅₀ = 229 nM | |

| (S)-OOPP (7a) | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | IC₅₀ = 420 nM | [8] |

| Compound 7h | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | IC₅₀ = 115 nM | [8] |

| 2-Oxo-1,2-dihydropyridin-3-yl amide derivative | Glycogen Phosphorylase a (GPa) | IC₅₀ = 1.92 µM |

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with significant potential in both synthetic and medicinal chemistry. While their traditional role has been as intermediates in the agricultural sector, the inherent reactivity and structural features of the α-chloro-β-ketoamide moiety make them attractive candidates for the development of novel therapeutic agents.

Future research in this area should focus on:

-

Development of stereoselective synthetic methods to control the chirality at the α-carbon, which is often crucial for biological activity.

-

Expansion of the SAR studies to a broader range of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of new therapeutic targets beyond proteases, leveraging the unique chemical reactivity of this scaffold.

This guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound derivatives and analogs in their respective fields.

References

- Google Patents. (n.d.). IL22533A - Preparation of acetoacetamides and intermediates in said preparation.

-

SIELC Technologies. (2018, February 16). This compound. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome. Retrieved January 17, 2026, from [Link]

-

PubMed. (2023, November 3). Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.

- Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

-

PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved January 17, 2026, from [Link]

-

Wordpress. (2026, January 4). Specific Solvent Issues with Chlorination. Retrieved January 17, 2026, from [Link] सिंथेसिस/प्रोटेक्टिंग-ग्रुप्स/सॉल्वैंट्स/स्पेसिफिक-सॉल्वेंट-इश्यूज-विद-क्लोरिनेशन.html

- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

PubMed. (2016, March 23). 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. Retrieved January 17, 2026, from [Link]

-